1-Benzyl-3-hydroxypiperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-hydroxypiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCDCJXQQEGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551299 | |
| Record name | 1-Benzyl-3-hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111492-68-3 | |
| Record name | 1-Benzyl-3-hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Piperidin 2 One Scaffold in Contemporary Synthetic Chemistry
The piperidin-2-one, or δ-valerolactam, framework is a foundational structure in the development of pharmaceuticals and the synthesis of natural products. nih.govresearchgate.net This six-membered nitrogen-containing ring is a key feature in many biologically active compounds. researchgate.net Its importance lies in its capacity to act as a constrained scaffold, presenting functional groups in a defined three-dimensional arrangement. Piperidine-containing compounds are among the most significant synthetic building blocks for drug development. nih.gov
The versatility of the piperidin-2-one ring facilitates extensive chemical alteration. Functional groups can be introduced at various positions on the ring, yielding a wide array of derivatives with unique stereochemical and electronic characteristics. ijnrd.org This adaptability makes the piperidin-2-one scaffold a critical component in the creation of new synthetic methods and in the total synthesis of complex molecules. researchgate.net
Contextualizing 1 Benzyl 3 Hydroxypiperidin 2 One Within Hydroxypiperidinone Architectures
Oxidative Strategies for Lactam Ring Construction
Oxidative methods are a cornerstone in the synthesis of lactams, involving the introduction of a carbonyl group into a cyclic amine precursor. These strategies can be categorized into direct C-H oxidation approaches and tandem oxidation-ring contraction cascades.
The direct oxidation of a C-H bond adjacent to the nitrogen atom in an N-benzylated piperidine offers a straightforward route to the corresponding lactam. This transformation is a key step in the synthesis of this compound.
The use of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium chlorite (B76162) (NaClO₂) is a powerful method for the oxidation of primary alcohols to carboxylic acids and can be adapted for the oxidation of C-H bonds. researchgate.netorganic-chemistry.org In the context of synthesizing this compound, this methodology could be applied to an N-benzylpiperidine precursor. The reaction mechanism is believed to involve the oxidation of TEMPO to the active N-oxoammonium ion, which then acts as the primary oxidant. researchgate.net The catalytic cycle is regenerated by the terminal oxidant, sodium chlorite. While direct literature on the application of this specific system for the synthesis of this compound is not prevalent, the general efficacy of TEMPO-based oxidations for a wide range of substrates, including complex molecules, suggests its potential. nih.govresearchgate.net The reaction conditions are typically mild, which is advantageous for substrates with multiple functional groups.
Table 1: Key Features of TEMPO/Sodium Chlorite Mediated Oxidations
| Feature | Description |
| Catalyst | 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) |
| Primary Oxidant | Sodium Chlorite (NaClO₂) |
| Active Species | N-oxoammonium ion |
| Advantages | Mild reaction conditions, high selectivity for primary alcohols. |
| Potential Application | Direct C-H oxidation of N-benzylpiperidine to form the lactam. |
An alternative approach to access the chiral this compound involves the asymmetric reduction of a precursor diketone, N-benzyl-piperidine-2,3-dione. Biocatalysts, particularly baker's yeast (Saccharomyces cerevisiae), are well-known for their ability to perform stereoselective reductions of ketones. jst.go.jpmdpi.commdma.ch The enzymes within the yeast can differentiate between enantiotopic faces of a prochiral ketone or selectively reduce one ketone in a diketone, leading to optically active hydroxy ketones. researchgate.net This methodology has been successfully applied to the reduction of various cyclic diketones and keto-esters, affording products with high enantiomeric excess. jst.go.jpbiomedpharmajournal.org The reduction of N-benzyl-piperidine-2,3-dione with baker's yeast would be expected to yield the desired (S)- or (R)-1-benzyl-3-hydroxypiperidin-2-one, depending on the specific enzymes present and the reaction conditions. scholarsportal.infoacs.org
Table 2: Asymmetric Reduction of Prochiral Ketones with Baker's Yeast
| Substrate Type | Product | Stereoselectivity | Reference |
| Prochiral acetophenone (B1666503) derivatives | (R)-alcohols | up to 70% ee | biomedpharmajournal.org |
| 4-methylcyclohexanone | trans-4-methylcyclohexanol | 84:16 (trans:cis) | biomedpharmajournal.org |
| Bicyclo[3.3.1]nonane-2,8-dione | (1R,5S,8S)-8-hydroxybicyclo[3.3.1]nonan-2-one | ~97% ee | ajchem-a.com |
The direct and selective functionalization of inert sp³ C-H bonds is a significant challenge in organic synthesis. kaist.ac.kr Recent advancements have demonstrated the potential for such transformations on piperidine rings. While a direct method for the synthesis of this compound via this strategy is not explicitly detailed in the literature, related transformations provide a proof of concept. For instance, methods for the N-alkylation of amines by alcohols have been developed, which proceed through a one-pot oxidation/imine-iminium formation/reduction sequence. organic-chemistry.org The design of N-benzyl piperidine derivatives is an active area of research, with a focus on their biological activities. nih.govnih.govunisi.it The development of a catalytic system that could selectively hydroxylate the C3 position of an N-benzylpiperidine precursor would be a highly efficient route to the target molecule.
Direct Carbon-Hydrogen (C-H) Oxidation Approaches from N-Benzylated Piperidine Precursors
Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.nethse.ruscispace.com Similarly, cascade reactions, where a series of intramolecular reactions are triggered by a single event, can rapidly build molecular complexity. nih.govrsc.orgrsc.orgmdpi.com
The synthesis of highly substituted piperidine analogs is an area where MCRs have been successfully applied. ajchem-a.com For instance, a four-component stereoselective synthesis of pyridinium (B92312) salts with piperidin-2-one moieties has been developed. hse.ru This reaction proceeds through a Michael-Mannich-cyclization cascade. While not directly yielding this compound, these methodologies demonstrate the feasibility of constructing the piperidin-2-one core through a multi-component approach. The development of a specific MCR that incorporates a benzylamine, a suitable three-carbon unit, and a component to introduce the 3-hydroxy group would be a highly desirable strategy.
Table 3: Examples of Multi-Component Reactions for Piperidine Synthesis
| Reaction Type | Reactants | Product | Catalyst/Conditions |
| Pseudo five-component | Aromatic aldehydes, anilines, alkyl acetoacetates | Substituted piperidines | Dual-functional ionic liquid, reflux in ethanol |
| Four-component | Dicyano-substituted olefins, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenides, ammonium (B1175870) acetate | Pyridinium-substituted piperidin-2-ones | Reflux in methanol |
| One-pot multi-component | Aromatic aldehydes, anilines, β-ketoesters | Highly substituted piperidines | Sodium lauryl sulfate, water, room temperature |
Processes Involving Cyclic Enamine, Oxiranium, and Iminium Intermediates
The formation of the piperidine ring can proceed through reactive intermediates such as cyclic enamines, oxiraniums, and iminiums. The intramolecular cyclization of suitable precursors is a key strategy. For instance, the acid-mediated cyclization of an alkyne can generate an enamine, which then forms an iminium ion that is subsequently reduced to the piperidine ring. mdpi.com This method allows for stereoselective synthesis. mdpi.com
Another approach involves the ring-opening of an epoxide, such as a 1-benzyl-3,4-epoxypiperidine, with a nucleophile. researchgate.net The regioselectivity of this aminolysis can be controlled by Lewis acids, leading to the formation of trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net This highlights the utility of oxiranium intermediates in accessing specific stereoisomers. Iminium ions are also crucial intermediates, often generated from the condensation of an amine with a carbonyl compound, which can then undergo cyclization. mdpi.com
Conjugate Grignard Addition and Electrophilic Trapping Protocols for Piperidone Formation
Conjugate addition reactions, particularly with Grignard reagents, are powerful tools for carbon-carbon bond formation in the synthesis of piperidone derivatives. researchgate.netmdpi.com The 1,4-addition of a Grignard reagent to an α,β-unsaturated carbonyl system, often catalyzed by copper salts, is a key step. mdpi.comwikipedia.org This method allows for the introduction of a variety of substituents at the β-position of the carbonyl group. mdpi.com For example, the conjugate addition of Grignard reagents to thiochromones, catalyzed by copper salts, effectively produces 2-substituted-thiochroman-4-ones. mdpi.com
Following the conjugate addition, the resulting enolate can be trapped with an electrophile, introducing further functionality to the molecule. This electrophilic trapping strategy adds to the versatility of the synthetic route. The generation and subsequent trapping of a 3,4-piperidyne intermediate have also been demonstrated as a novel method for creating functionalized piperidine scaffolds. nih.gov
Classical and Modern Synthetic Routes from Related Precursors
Derivations from 3-Hydroxypiperidine (B146073) Starting Materials
A straightforward approach to synthesizing N-benzyl-3-hydroxypiperidine involves the direct N-benzylation of 3-hydroxypiperidine. patsnap.com This can be achieved by reacting 3-hydroxypiperidine with a benzyl halide, such as benzyl bromide, in the presence of a base. patsnap.com Another method involves the hydrogenation of 3-hydroxypyridine (B118123) to 3-hydroxypiperidine, followed by N-benzylation. patsnap.com A one-pot synthesis has also been developed where 3-hydroxy pyridine (B92270) reacts with a benzyl halide to form a pyridinium salt, which is then reduced to N-benzyl-3-hydroxy piperidine. quickcompany.in
| Starting Material | Reagent | Product | Reference |
| 3-Hydroxypiperidine | Benzyl bromide, Sodium carbonate | N-benzyl-3-hydroxypiperidine | patsnap.com |
| 3-Hydroxypyridine | 1. Hydrogenation (noble metal catalyst) 2. Benzylation | N-benzyl-3-hydroxypiperidine | patsnap.com |
| 3-Hydroxypyridine | Benzyl halide, Sodium borohydride (B1222165) | N-benzyl-3-hydroxy piperidine | quickcompany.in |
Reductive Amination for N-Benzylpiperidine Moiety Formation
Reductive amination is a widely used and versatile method for forming the N-benzylpiperidine moiety. nih.govorganic-chemistry.org This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. pearson.com For instance, N-benzylpiperidine can be synthesized from piperidine and benzaldehyde (B42025) through this process. pearson.com The choice of reducing agent is crucial, with reagents like sodium borohydride or catalytic hydrogenation being commonly employed. organic-chemistry.orgyoutube.com A one-pot procedure using sodium cyanoborohydride is also effective as it selectively reduces the iminium ion in the presence of the carbonyl group. youtube.com
Nucleophilic Acyl Substitution Leading to Key Intermediates
Nucleophilic acyl substitution is a fundamental reaction in the synthesis of piperidin-2-one derivatives. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative, leading to the displacement of a leaving group. masterorganicchemistry.com For example, the acylation of β-amino esters is a key step in building precursors for piperidin-2,4-diones. ucl.ac.uk The use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates this amide bond formation. ucl.ac.uk This strategy is crucial for assembling the linear precursors required for subsequent cyclization reactions. ucl.ac.uk
Dieckmann Cyclization in the Synthesis of Related Piperidin-2,4-diones
The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a key strategy for synthesizing cyclic ketones, including piperidin-2,4-diones. core.ac.ukresearchgate.net This reaction is particularly useful for constructing the piperidine ring system. core.ac.uk The process typically involves treating a diester with a strong base, such as sodium methoxide, to induce cyclization. ucl.ac.ukcore.ac.uk The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the desired piperidin-2,4-dione. ucl.ac.ukcore.ac.uk This methodology has been successfully applied to the synthesis of a variety of substituted piperidine-2,4-diones, including enantioselective syntheses. core.ac.ukresearchgate.net
| Reaction Type | Key Features | Application | Reference |
| Dieckmann Cyclization | Intramolecular condensation of a diester to form a β-keto ester. | Synthesis of piperidine-2,4-diones. | core.ac.ukresearchgate.net |
| Precursor | Diesters, such as amido-diesters. | Forms the piperidine ring. | ucl.ac.ukcore.ac.uk |
| Conditions | Strong base (e.g., sodium methoxide). | Induces cyclization. | ucl.ac.ukcore.ac.uk |
| Post-Cyclization | Hydrolysis and decarboxylation. | Yields the final piperidin-2,4-dione. | ucl.ac.ukcore.ac.uk |
Reaction Condition Optimization and Control of Undesired Pathways
Optimizing the reaction conditions is paramount in the synthesis of this compound to maximize the yield of the desired product while minimizing the formation of byproducts. Key parameters that require careful control include the choice of reagents, solvent, temperature, and pH. The stability of the lactam ring is a primary concern, as it is susceptible to cleavage under both acidic and basic conditions.
A plausible synthetic strategy involves a two-step process: first, the synthesis of the core 3-hydroxy-2-piperidinone scaffold, followed by N-benzylation. An alternative, more direct approach involves a double C-H oxidation of a benzylated piperidine. thieme-connect.com
Table 1: Synthetic Approaches to the 3-Hydroxy-2-piperidone Core
| Precursor | Method | Key Aspects | Reference |
| Bridged δ-lactam-γ-lactones | Catalytic deconstructive aminolysis | Stereocontrolled, high yields, modular. | rsc.org |
| Lactone-ester | Chemoselective amidation & one-pot cyclization | Involves N-debenzylation in the final step. | researchgate.net |
| Benzylated piperidine | Direct double C-H oxidation | Concise, environmentally friendly. | thieme-connect.com |
Strategies for Minimizing Side Reactions, including Lactam Ring Opening
The principal undesired pathway in the synthesis and handling of this compound is the hydrolytic cleavage of the lactam ring. This reaction can be catalyzed by both acids and bases, leading to the formation of an amino acid derivative, which would be 5-amino-3-hydroxy-5-phenylpentanoic acid in this case.
Lactam Ring Opening Mechanism:
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate, which then collapses, cleaving the C-N bond of the ring. This process is often driven to completion by heating with a strong base like sodium hydroxide. chemistrysteps.combyjus.comyoutube.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. Subsequent proton transfers facilitate the departure of the nitrogen atom as part of an ammonium ion, leading to the ring-opened carboxylic acid. acs.orgucalgary.cayoutube.com This reaction is typically not reversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com
Strategies for Minimization:
Control of pH: The most critical factor in preventing lactam ring opening is the stringent control of pH. The N-benzylation of the 3-hydroxy-2-piperidinone precursor should be conducted under non-hydrolytic conditions.
Avoiding Strong Aqueous Bases: Instead of using strong aqueous bases like NaOH or KOH for deprotonation of the lactam nitrogen, which would also promote hydrolysis, a non-nucleophilic organic base or a metal hydride in an anhydrous solvent is preferred.
Avoiding Strong Acids: Reactions should be performed under neutral or mildly basic conditions to prevent acid-catalyzed hydrolysis.
Choice of Reagents and Solvents for N-Benzylation:
Base: The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a standard method for the N-alkylation of lactams. This ensures that the lactam nitrogen is deprotonated to form the corresponding anion, which can then react with benzyl bromide or benzyl chloride, without introducing water that could lead to hydrolysis.
Solvent: Anhydrous solvents are essential to prevent hydrolysis.
Alkylating Agent: Benzyl bromide or benzyl chloride are suitable electrophiles for the N-alkylation step.
Temperature Control: Amide and lactam hydrolysis rates increase significantly with temperature. nih.gov Therefore, conducting the N-benzylation and subsequent work-up steps at or below room temperature can significantly reduce the rate of any potential hydrolytic side reactions. For instance, the addition of the base and alkylating agent is often performed at 0 °C.
Table 2: Recommended vs. Undesirable Conditions for N-Benzylation Step
| Parameter | Recommended Condition | Rationale | Undesirable Condition | Rationale for Avoidance |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic; generates the lactam anion efficiently in anhydrous media. | Aqueous NaOH/KOH | Promotes base-catalyzed hydrolysis (ring opening). chemistrysteps.combyjus.com |
| Solvent | Anhydrous THF or DMF | Aprotic and anhydrous, preventing hydrolysis. | Water, Ethanol/Water mixtures | Provides a nucleophile (water) and can facilitate hydrolysis. nih.gov |
| Temperature | 0 °C to Room Temperature | Minimizes the rate of hydrolysis and other side reactions. | Elevated Temperatures (Reflux) | Significantly increases the rate of lactam hydrolysis. nih.govcdnsciencepub.com |
| pH | Neutral to Mildly Basic | Maintains the integrity of the lactam ring. | Strongly Acidic (e.g., H₂SO₄) | Catalyzes lactam ring opening. ucalgary.cacdnsciencepub.com |
By carefully selecting reagents and maintaining anhydrous, non-hydrolytic, and temperature-controlled conditions, the undesired lactam ring opening of this compound can be effectively minimized, leading to a more efficient and high-yielding synthesis.
Mechanistic Investigations of Chemical Transformations Involving 1 Benzyl 3 Hydroxypiperidin 2 One and Analogous Systems
Elucidation of Reaction Mechanisms in C-H Oxidation Processes
The oxidation of C-H bonds in N-benzyl piperidine (B6355638) systems represents a key transformation for introducing functionality. The synthesis of (S)-1-benzyl-3-hydroxy-2-piperidone can be achieved through a direct and double C–H oxidation of a benzylated piperidine precursor, followed by a reduction step. acs.org One prominent method for such oxidations involves the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium chlorite (B76162) (NaClO₂). researchgate.net This process selectively hydroxylates the 3-position while concurrently oxidizing the adjacent carbon to form the ketone of the piperidinone ring. researchgate.net
Mechanistic proposals for similar transformations, such as the selective C(sp³)-H functionalization of N-benzyl-piperidines mediated by the TEMPO oxoammonium cation (TEMPO+), suggest the formation of an enamine intermediate. researchgate.net Computational studies indicate that the selectivity of this C-H oxidation is influenced by a C-H...π interaction between the TEMPO+ cation and the aromatic ring of the benzyl (B1604629) group on the piperidine. researchgate.net
Electrochemical studies on analogous N-benzyl-4-piperidone curcumin (B1669340) analogs have provided further insight into the oxidation mechanisms. Current time information in Durgapur, IN. These studies, employing differential pulse and cyclic voltammetry, show an irreversible two-electron oxidation process. Current time information in Durgapur, IN. A good correlation between experimental and theoretical oxidation potentials was observed for N-benzyl derivatives, suggesting a more direct oxidation mechanism compared to their N-methyl counterparts. Current time information in Durgapur, IN. The irreversible nature of the oxidation is proposed to be due to a possible dimerization of the compounds through a Shono-type oxidation. Current time information in Durgapur, IN.
| Compound (N-benzyl-4-piperidone analog) | Substituent at para-position of phenyl rings | Experimental Oxidation Potential (V) | Theoretical Oxidation Potential (V) | Surface Concentration (mol/cm²) |
|---|---|---|---|---|
| Analog 1 | -H | 0.80 | 0.82 | 2.50 x 10⁻⁷ |
| Analog 2 | -Br | 0.82 | 0.85 | 3.10 x 10⁻⁷ |
| Analog 3 | -Cl | 0.81 | 0.84 | 2.80 x 10⁻⁷ |
| Analog 4 | -CF₃ | 0.86 | 0.88 | 1.72 x 10⁻⁷ |
| Analog 5 | -OCH₃ | 0.72 | 0.75 | 5.01 x 10⁻⁷ |
This table presents electrochemical data for N-benzyl-4-piperidone curcumin analogs, which serve as a model for understanding the C-H oxidation behavior of 1-benzyl-3-hydroxypiperidin-2-one. Data extrapolated from a study on curcumin analogs. Current time information in Durgapur, IN.
The variation of the substituent on the nitrogen atom is a key factor that determines the redox behavior of these piperidone derivatives. Current time information in Durgapur, IN. The N-benzyl group appears to facilitate a more predictable oxidation pathway compared to smaller alkyl groups. Current time information in Durgapur, IN.
Mechanistic Pathways of Ring-Opening Reactions in Piperidinone Derivatives
The piperidinone ring, being a cyclic amide (lactam), can undergo ring-opening reactions, typically through hydrolysis of the amide bond. These reactions can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.orgpressbooks.pub This is followed by proton transfer and cleavage of the C-N bond, leading to the formation of an amino acid derivative. The mechanism is analogous to the acid-catalyzed hydrolysis of acyclic amides.
In a basic medium, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the lactam. libretexts.org This is generally a slower process than acid-catalyzed hydrolysis because the amide is less reactive towards nucleophiles. The resulting tetrahedral intermediate then expels the nitrogen anion, which is subsequently protonated by water to yield the carboxylate and the amine functionality of the ring-opened product. libretexts.org The stability of the piperidinone ring, however, makes it generally resistant to ring-opening reactions under mild conditions.
While specific mechanistic studies on the ring-opening of this compound are not extensively documented, the synthesis of 3-hydroxypiperidin-2-ones can involve cascade reactions that feature the formation of cyclic enamine, oxiranium, and iminium intermediates. researchgate.net These intermediates could potentially be involved in reverse, ring-opening pathways under specific conditions. The presence of the N-benzyl group can also influence the rate of hydrolysis, as studies on benzyl aryl carbonates have shown that the benzyl group can stabilize the transition state through cation-π interactions, leading to an accelerated rate of hydrolysis. acs.org
Proton Tautomeric Equilibria within 3-Hydroxypiperidin-2-one (B90772) Structures
The 3-hydroxy-2-piperidone core of the molecule allows for the existence of proton tautomers, primarily the keto and enol forms. This equilibrium is a crucial aspect of its chemical reactivity and biological interactions.
The interconversion between the keto (3-oxopiperidin-2-ol) and enol (3-hydroxy-1,6-dihydropyridin-2(3H)-one) forms is a classic example of tautomerism. osti.gov Spectroscopic methods are instrumental in studying this equilibrium. In ¹H NMR spectroscopy, the presence of both tautomers can be identified by distinct signals for the protons at the 3-position; a methylene (B1212753) group for the keto form and a vinylic proton for the enol form. scholaris.ca ¹³C NMR spectroscopy can also confirm the presence of both tautomers by showing separate signals for the carbonyl carbon in the keto form and the enolic carbon in the enol form. osti.govrsc.org
Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into the relative stabilities of the tautomers. whiterose.ac.uk These calculations can predict the energy difference between the keto and enol forms and elucidate the factors that stabilize each tautomer. For many β-dicarbonyl and related systems, the enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond. scholaris.ca
The position of the keto-enol equilibrium is highly dependent on the solvent environment. pressbooks.pubuva.nl Generally, polar solvents tend to favor the more polar tautomer. youtube.com In the case of 3-hydroxypiperidin-2-one and analogous systems, the keto form is often more polar and is therefore favored in polar solvents like dimethyl sulfoxide (B87167) (DMSO) and water. osti.govrsc.org Conversely, non-polar solvents such as chloroform (B151607) and cyclohexane (B81311) tend to favor the enol form, where intramolecular hydrogen bonding can provide significant stabilization without disruption from solvent molecules. rsc.orguva.nl
| Solvent | Polarity (Dielectric Constant, ε) | Predominant Tautomer | Keto Form (%) | Enol Form (%) |
|---|---|---|---|---|
| Chloroform | 4.81 | Enol | ~30 | ~70 |
| Methanol | 32.7 | Keto | ~60 | ~40 |
| DMSO | 46.7 | Keto | ~85 | ~15 |
This table illustrates the general trend of solvent influence on the keto-enol tautomeric equilibrium for β-dicarbonyl compounds analogous to this compound. The percentage values are approximate and serve to demonstrate the trend. Data extrapolated from studies on similar systems. osti.govrsc.org
The ability of protic solvents to act as both hydrogen bond donors and acceptors can disrupt the internal hydrogen bond of the enol form, further shifting the equilibrium towards the keto tautomer. rsc.org
Intramolecular hydrogen bonding plays a pivotal role in the stabilization of the enol tautomer of 3-hydroxypiperidin-2-one. The formation of a six-membered ring via a hydrogen bond between the hydroxyl group at the 3-position and the carbonyl oxygen at the 2-position significantly lowers the energy of the enol form. scholaris.ca This resonance-assisted hydrogen bond is a key factor in its stability, particularly in non-polar solvents where intermolecular interactions are minimized. uva.nl
Theoretical calculations have shown that the strength of this intramolecular hydrogen bond is a determining factor in the tautomeric equilibrium. Spectroscopic evidence, such as the downfield chemical shift of the enolic proton in ¹H NMR spectra, supports the presence of a strong intramolecular hydrogen bond. The stability conferred by this internal hydrogen bond is a crucial feature influencing the structure, and consequently the reactivity and potential biological activity, of this compound and related compounds.
Stereochemical Aspects and Asymmetric Synthetic Pathways to 1 Benzyl 3 Hydroxypiperidin 2 One and Its Stereoisomers
Strategies for Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 1-benzyl-3-hydroxypiperidin-2-one, this involves creating the stereocenter at the C3 position with a high degree of control.
The total synthesis of optically active this compound has been achieved through concise and environmentally conscious routes. A notable approach involves a three-step sequence starting from the readily available 1-benzylpiperidine. thieme-connect.com This method utilizes a direct, double C-H oxidation reaction, followed by a stereoselective reduction of the resulting ketone intermediate. thieme-connect.comresearchgate.net This strategy is recognized for its atom economy and avoidance of harsh reagents and extensive protection-deprotection steps.
An alternative, though longer, pathway involves a six-step synthesis starting from δ-valerolactone to obtain optically pure 3-hydroxy-2-piperidones. researchgate.net These routes provide access to optically enriched forms, such as (S)-1-benzyl-3-hydroxy-2-piperidone, which are valuable for further synthetic applications. thieme-connect.comthieme-connect.com
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. sigmaaldrich.com After establishing the desired stereocenter, the auxiliary can be removed and recycled. This strategy is a cornerstone of asymmetric synthesis. sigmaaldrich.com
Commonly used auxiliaries include Evans oxazolidinones and sulfur-based compounds like camphor (B46023) sultams. sigmaaldrich.combath.ac.uk These are effective in a variety of transformations such as aldol (B89426), alkylation, and Diels-Alder reactions. sigmaaldrich.com For instance, the Evans aldol reaction employs an oxazolidinone auxiliary to control enolate geometry and the facial selectivity of its subsequent addition to an aldehyde, proceeding through a six-membered chair-like transition state to favor the formation of a Z-enolate. blogspot.com
While a specific application of a chiral auxiliary for the direct synthesis of this compound is not extensively detailed, the principles are widely applied in the synthesis of related piperidine (B6355638) structures. For example, Davies' chiral auxiliary has been used to induce an asymmetric Michael addition for the synthesis of piperidin-2,4-diones. ucl.ac.uk Such established methodologies could be adapted to control the stereochemistry in the synthesis of the target compound or its precursors.
| Auxiliary Type | Common Reactions Controlled | Key Principle |
| Evans Oxazolidinones | Aldol, Alkylation, Diels-Alder | Forms a chiral enolate with high facial selectivity due to steric hindrance from the auxiliary. sigmaaldrich.comblogspot.com |
| Camphor Sultams | Oxidative Cyclizations, Rearrangements | The bulky camphor group effectively shields one face of the reactive intermediate. bath.ac.uksoton.ac.uk |
| Davies' Chiral Iron Acyl | Michael Addition | Induces stereoselectivity in conjugate addition reactions. ucl.ac.uk |
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a powerful alternative to metal-based or enzymatic catalysts. nih.govnih.gov This field has provided innovative ways to construct stereocenters with high enantioselectivity. researchgate.net
In the context of piperidine synthesis, organocatalysis can be employed to generate key stereocenters. For example, the catalytic enantioselective aza-Henry reaction has been used to create two stereocenters with a high degree of diastereo- and enantiocontrol in a single step, paving the way for the synthesis of substituted piperidines. researchgate.net The general strategy involves the activation of substrates by the organocatalyst; for instance, a guanidine-based catalyst like tetramethyl guanidine (B92328) (TMG) can facilitate enolization, which is the first step in various cycloaddition reactions to form heterocyclic rings. nih.gov Although a direct organocatalytic route to this compound is not prominent, the fundamental principles of activating carbonyl compounds or their precursors are well-established and represent a viable synthetic strategy. nih.govnih.gov
Biocatalysis leverages enzymes or whole-cell systems to perform highly selective chemical transformations, often under mild, environmentally friendly conditions. psu.edu This method is particularly effective for achieving high enantiomeric excess (ee).
A key biocatalytic step in the synthesis of this compound is the asymmetric reduction of the ketone precursor, 1-benzylpiperidine-2,3-dione. The use of Baker's yeast (Saccharomyces cerevisiae) as a biocatalyst facilitates a stereoselective reduction to furnish the (S)-enantiomer, (S)-1-benzyl-3-hydroxy-2-piperidone, with high optical purity. thieme-connect.com
Other biocatalytic systems have also proven effective for related structures. Lipases, such as immobilized lipase (B570770) from Pseudomonas cepacia or Candida antarctica lipase B (CALB), are robust hydrolases used for the enantioselective synthesis of 3-hydroxy-2-piperidinones and related carbamates. researchgate.netdoi.orgbeilstein-journals.org Furthermore, whole-cell biocatalysts like Pichia pastoris have been successfully used for the asymmetric reduction of N-Boc-3-piperidone to its corresponding chiral alcohol with an ee value exceeding 99%. psu.edu
| Biocatalyst | Substrate Type | Transformation | Product | Enantiomeric Excess (ee) | Reference(s) |
| Baker's Yeast | 1-benzylpiperidine-2,3-dione | Ketone Reduction | (S)-1-benzyl-3-hydroxy-2-piperidone | Optically enriched | thieme-connect.com |
| Pseudomonas cepacia lipase | Racemic 3-acetoxy-piperidin-2-ones | Enantioselective hydrolysis | (R)-3-hydroxy-piperidin-2-ones | High | doi.org |
| Pichia pastoris | N-Boc-3-piperidone | Asymmetric Reduction | (S)-N-Boc-3-hydroxypiperidine | >99% | psu.edu |
Diastereoselective Control in Intermediate Synthesis
When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is essential. In the synthesis of piperidine derivatives, diastereoselective control is often achieved by taking advantage of the steric and electronic properties of intermediates.
Strategies for achieving this control include:
Substrate-Controlled Reactions: A chiral center already present in a substrate can direct the stereochemical outcome of a new stereocenter's formation. For example, the diastereoselective addition of a Grignard reagent to a chiral serinal has been used as a key step in the synthesis of disubstituted piperidines. researchgate.net
Reagent-Controlled Reactions: The choice of reagent can dictate the stereochemical outcome. A stereocontrolled reduction of a piperidin-3-one (B1582230) intermediate to a cis-2,3-disubstituted piperidine can be achieved based on conformational analysis of the substrate. researchgate.net
Catalytic Asymmetric Reactions: Palladium-catalyzed reactions have been developed for the highly diastereoselective synthesis of complex polycyclic systems containing three contiguous stereocenters. rsc.org Similarly, the asymmetric allylic alkylation of benzyloxy imides can create a stereogenic quaternary center, which then serves as a foundation for further stereospecific transformations. nih.gov
These methods are crucial for constructing the complex scaffolds of many natural products and pharmaceuticals where specific diastereomers are required for biological activity.
Determination of Absolute and Relative Stereochemistry
Once a chiral molecule is synthesized, its absolute and relative stereochemistry must be unambiguously determined. A combination of analytical techniques is typically employed for this purpose.
NMR Spectroscopy: High-resolution 1H and 13C NMR spectroscopy are fundamental tools. By analyzing coupling constants and using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the relative configuration and conformational preferences of a molecule can be deduced. researchgate.net For example, an acid-induced conformational flip in a trans-disubstituted piperidine was determined by 1H NMR. researchgate.net
Optical Rotation: Measurement of a compound's specific rotation ([α]D) using a polarimeter is a classic method to characterize a chiral molecule. The sign (+ or -) and magnitude of the rotation are compared to known standards or previously reported values. researchgate.netnih.gov However, discrepancies can arise; in one synthesis of (S)-1-benzyl-3-hydroxy-2-piperidone, the NMR data matched a previous report, but the optical rotation did not, indicating the complexity of stereochemical assignment. thieme-connect.com
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of both relative and absolute stereochemistry. researchgate.netnih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess (ee) of a sample by separating the enantiomers on a chiral stationary phase. doi.org
Chemical Correlation: The absolute configuration of a new compound can be established by chemically converting it into a compound of known stereochemistry, or by synthesizing it from a precursor of known configuration. researchgate.netnih.gov
| Technique | Information Provided | Application Example |
| NMR Spectroscopy | Relative stereochemistry, conformation | Determining the cis/trans relationship of substituents on the piperidine ring. researchgate.netresearchgate.net |
| Optical Rotation | Enantiomeric identity (comparison to knowns) | Comparing the [α]D value of a synthetic sample to a literature value. nih.gov |
| X-ray Crystallography | Absolute and relative stereochemistry | Unambiguous structural determination of a crystalline derivative. researchgate.netnih.gov |
| Chiral HPLC | Enantiomeric excess (ee) | Quantifying the purity of an enantioselective reaction product. doi.org |
| Chemical Correlation | Absolute stereochemistry | Synthesizing the target from a chiral pool starting material of known configuration. nih.gov |
1 Benzyl 3 Hydroxypiperidin 2 One As a Versatile Synthetic Building Block and Intermediate in Complex Chemical Synthesis
Role in the Construction of Advanced Heterocyclic Systems
The inherent structural features of 1-Benzyl-3-hydroxypiperidin-2-one, namely the lactam and secondary alcohol, provide a versatile platform for the synthesis of more complex heterocyclic systems. The piperidine (B6355638) ring, a common motif in biologically active compounds, can be readily modified and elaborated upon. cymitquimica.comgla.ac.uk For instance, the hydroxyl group can serve as a handle for introducing various substituents or for ring-closing reactions to form bicyclic or spirocyclic structures. The lactam functionality can be manipulated through reduction, hydrolysis, or reaction with organometallic reagents to further diversify the heterocyclic core. This adaptability has made it a sought-after starting material in the synthesis of novel therapeutic agents and natural product analogs.
Integration into Larger Molecular Scaffolds for Chemical Libraries
The development of chemical libraries containing a wide array of structurally diverse molecules is a cornerstone of modern drug discovery. This compound serves as an excellent scaffold for generating such libraries due to its amenability to a variety of chemical transformations.
Formation of N-Benzyl-Piperidinyl Acylhydrazone Hybrid Structures
A significant application of this building block is in the synthesis of N-benzyl-piperidinyl acylhydrazone hybrids. unibo.it This class of compounds has garnered attention for its potential biological activities. sbq.org.br The synthesis typically involves the reaction of a hydrazide derivative with an appropriately substituted aldehyde or ketone. The resulting acylhydrazone moiety, coupled with the N-benzyl-piperidine core derived from this compound, creates a hybrid structure with the potential for diverse biological interactions. unibo.itsbq.org.br Researchers have synthesized and evaluated series of these hybrids for various therapeutic targets. unibo.itsbq.org.br
Contribution to the Design of Diverse Piperidine Derivatives
The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govbeilstein-journals.org this compound provides a convenient entry point to a wide range of substituted piperidine derivatives. nih.govnih.gov The benzyl (B1604629) group on the nitrogen atom can be retained or removed and replaced with other substituents, while the hydroxyl group at the 3-position allows for the introduction of various functionalities through esterification, etherification, or oxidation followed by subsequent reactions. This flexibility enables the systematic exploration of the structure-activity relationships of piperidine-based compounds. nih.govresearchgate.net
Exploration of Ring-Opening/Ring-Closing Metathesis (RCM) Strategies for Structural Diversification
Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the construction of cyclic molecules. organic-chemistry.orgrsc.org Derivatives of this compound, appropriately functionalized with terminal alkenes, can undergo RCM to generate novel bicyclic or macrocyclic structures. nih.govresearchgate.net This strategy allows for significant structural diversification, leading to the creation of complex molecular architectures that would be challenging to access through traditional methods. The resulting unsaturated rings from RCM can be further functionalized, adding another layer of diversity to the synthesized molecules. beilstein-journals.org
Chemoselective Functional Group Interconversions Post-Synthesis
A key advantage of using this compound as a building block is the potential for chemoselective transformations of its functional groups after the initial synthesis. imperial.ac.ukvanderbilt.edu Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. researchgate.net For example, the hydroxyl group can be selectively oxidized to a ketone without affecting the lactam or the benzyl group under specific reaction conditions. imperial.ac.uk Similarly, the lactam can be selectively reduced to the corresponding cyclic amine. This ability to selectively manipulate the functional groups of the piperidine core allows for the fine-tuning of the molecule's properties and the introduction of further complexity in a controlled manner. organic-chemistry.org
| Feature | Description |
| Core Structure | This compound |
| Key Functional Groups | Lactam, Secondary Alcohol, N-Benzyl |
| Synthetic Applications | Construction of advanced heterocycles, Generation of chemical libraries, Ring-Closing Metathesis (RCM) |
| Post-Synthesis Modification | Chemoselective functional group interconversions |
Chemical Transformations and Derivatization Reactions of 1 Benzyl 3 Hydroxypiperidin 2 One
Functionalization at the Hydroxyl Group
The hydroxyl group at the C3 position of 1-benzyl-3-hydroxypiperidin-2-one is a primary site for functionalization, enabling the synthesis of diverse analogs. Standard reactions such as acylation and alkylation can be employed to modify the compound's properties.
Esterification, for instance, is a common derivatization technique. The reaction of the hydroxyl group with acyl chlorides or anhydrides, such as acetic anhydride (B1165640) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP), yields the corresponding O-acetylated product. unibo.itlibretexts.org This transformation is often used to protect the hydroxyl group or to modulate the biological activity of the molecule. unibo.it Similarly, other esters can be formed using different acylating agents. libretexts.org
Beyond simple esterification, the hydroxyl group is pivotal in facilitating more complex transformations. It can be converted into a leaving group, which, under acidic conditions (either Brønsted or Lewis acid), promotes the formation of a reactive N-acyliminium ion intermediate. researchgate.netresearchgate.net This electrophilic species is highly susceptible to attack by a wide range of nucleophiles, serving as the cornerstone for α-amidoalkylation reactions, a powerful method for C-C and C-heteroatom bond formation. researchgate.net The generation of this intermediate is a crucial first step in many synthetic strategies aimed at producing complex alkaloids and other pharmaceutically relevant compounds. researchgate.netub.edu
Table 1: Examples of Functionalization at the Hydroxyl Group
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| O-Acetylation | Acetic anhydride (Ac₂O), 4-DMAP | 1-Benzyl-2-oxo-piperidin-3-yl acetate | unibo.it |
| Esterification | Benzoyl chloride | O-Benzoyl ester | libretexts.org |
| N-Acyliminium Ion Formation | Brønsted or Lewis Acid (e.g., TiCl₄) | N-Acyliminium ion intermediate | researchgate.netresearchgate.netub.edu |
Modifications and Substitutions at the Lactam Nitrogen
The N-benzyl group in this compound serves primarily as a protecting group, stabilizing the piperidine (B6355638) ring during various synthetic manipulations. researchgate.net However, this group can be strategically modified or removed to allow for the introduction of other substituents at the lactam nitrogen.
The most significant modification at this position is debenzylation. This is typically achieved through catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). jst.go.jp This reaction cleaves the benzyl (B1604629) group, yielding the corresponding N-unsubstituted 3-hydroxypiperidin-2-one (B90772).
Once the benzyl group is removed, the free lactam nitrogen can be functionalized with a variety of alkyl or aryl groups through N-alkylation or N-arylation reactions. jst.go.jp For example, reacting the debenzylated lactam with an alkyl halide (e.g., 1-bromopentane) in the presence of a base (e.g., potassium hydroxide) introduces a new alkyl chain at the nitrogen position. jst.go.jp This modular approach allows for the synthesis of a library of N-substituted analogs for structure-activity relationship (SAR) studies. jst.go.jp
Reactions Involving the Carbonyl Functionality
The lactam carbonyl group is another key site for chemical transformations, primarily involving reduction reactions. The extent of reduction can be controlled by the choice of reducing agent.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can fully reduce the amide carbonyl to a methylene (B1212753) group, transforming the piperidin-2-one ring into a piperidine. jst.go.jp This reaction converts the lactam into a cyclic amine, fundamentally altering the core scaffold.
Alternatively, partial reduction of the lactam carbonyl can be achieved using milder, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reaction typically yields a hemiaminal (also known as a lactol), which is a stable cyclic form of an aminoaldehyde. nih.gov These hemiaminals are valuable synthetic intermediates themselves, capable of undergoing further reactions, such as ring-opening or reactions with nucleophiles at the newly formed carbinolamine carbon.
Table 2: Examples of Reactions at the Lactam Carbonyl
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Full Reduction | Lithium aluminum hydride (LiAlH₄) | Substituted piperidine | jst.go.jp |
| Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) | Hemiaminal (Lactol) | nih.gov |
Ring Modifications, Expansions, and Contractions to Related Heterocycles
The piperidinone ring of this compound is not static and can be chemically manipulated to form other heterocyclic systems through ring contraction, expansion, or cleavage.
One documented example in a related system involves a ring contraction to form a pyrrolidine (B122466) derivative. In a multi-step sequence starting from a 1-(benzyloxy)piperidine-2,6-dione, partial reduction to a hemiaminal followed by a thermal "Spino" ring contraction leads to the formation of a carbamate-protected 2,2-disubstituted pyrrolidine. nih.gov This type of transformation highlights the potential to convert the six-membered piperidinone scaffold into a five-membered ring system.
Furthermore, the lactam can be hydrolyzed under acidic or basic conditions to open the ring, yielding an amino acid derivative. For instance, protected 3-hydroxypiperidin-2-one can be converted to (2S,3R)-3-hydroxypipecolamide, demonstrating a transformation that maintains the ring but alters the functional groups in a way that can be seen as a precursor to ring-opening. researchgate.net
Amidoalkylation and Cyclization Reactions in Related Systems Containing Amide Linkages
The generation of N-acyliminium ions from α-hydroxylactams like this compound is a gateway to powerful amidoalkylation and cyclization reactions. researchgate.netresearchgate.net These reactions are instrumental in the stereocontrolled formation of C-C bonds and the construction of complex polycyclic systems, including many natural products. researchgate.netub.edu
The process begins with the acid-catalyzed elimination of the hydroxyl group to form the N-acyliminium ion. This electrophilic intermediate can then be trapped by a nucleophile.
Intermolecular Amidoalkylation: An external nucleophile, such as an enol silane, an allyl silane, or an electron-rich aromatic ring (in a Friedel-Crafts-type reaction), can attack the N-acyliminium ion. researchgate.net This creates a new C-C bond at the α-position to the nitrogen.
Intramolecular Amidoalkylation (Cyclization): If the nucleophile is part of the same molecule, an intramolecular cyclization occurs. This is a widely used strategy for constructing bicyclic and polycyclic alkaloids. researchgate.netub.edu For example, if a tethered indole (B1671886) or other aromatic group is present in the molecule, it can cyclize onto the N-acyliminium ion to form fused ring systems, such as the tetracyclic framework of the indole alkaloid ervitsine. ub.eduub.edu
These cyclization reactions are often highly stereoselective, with the facial selectivity of the nucleophilic attack being controlled by the existing stereochemistry of the piperidinone ring and the reaction conditions. ub.edu This method has been successfully applied to the synthesis of pyrrolo[2,1-a]isoquinolines and other structurally diverse scaffolds. researchgate.net
Table 3: Summary of Amidoalkylation and Cyclization Reactions
| Reaction Type | Key Intermediate | Nucleophile | Product | Significance | Reference |
|---|---|---|---|---|---|
| Intermolecular α-Amidoalkylation | N-Acyliminium Ion | Arenes, Ketones, Alcohols, Thiols | α-Substituted Lactam | C-C and C-Heteroatom bond formation | researchgate.netresearchgate.net |
| Intramolecular α-Amidoalkylation | N-Acyliminium Ion | Tethered Indole/Aromatic Ring | Fused Polycyclic Heterocycle | Synthesis of complex alkaloids (e.g., Ervitsine framework) | ub.eduub.edu |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzyl-3-hydroxypiperidin-2-one, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via N-acylation of piperidine precursors followed by benzylation and hydroxylation. For example, quaternization using benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) is a key step . Reduction of intermediate ketones with sodium borohydride (NaBH₄) in methanol or aqueous solutions is critical for hydroxyl group formation. Optimization involves adjusting stoichiometry, temperature (typically 0–25°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures intermediate purity .
Q. How can researchers confirm the molecular structure of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to identify benzyl protons (δ 7.2–7.4 ppm), piperidine ring protons (δ 2.5–3.5 ppm), and hydroxyl groups (broad signal around δ 1.5–2.0 ppm) .
- X-ray crystallography : For unambiguous confirmation, employ SHELX software (SHELXL/SHELXS) to refine crystal structures, particularly if the compound crystallizes in a suitable solvent (e.g., ethanol/water mixtures) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (C₁₂H₁₅NO₂, theoretical 205.11 g/mol) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodology : Screen for antimicrobial activity using disc diffusion assays (e.g., against E. coli or S. aureus) or cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Triangulation : Validate results using orthogonal assays (e.g., compare MTT with ATP-based luminescence assays).
- Purity Check : Analyze compound purity via HPLC (>95%) to rule out impurities as confounding factors .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies to assess reproducibility across labs .
Q. What strategies optimize the regioselectivity of hydroxylation in piperidine derivatives like this compound?
- Methodology :
- Catalytic Systems : Use transition-metal catalysts (e.g., Ru or Fe complexes) to direct hydroxylation to the 3-position.
- Protecting Groups : Temporarily protect the benzyl group with Boc or Fmoc to prevent unwanted side reactions during synthesis .
Q. How can computational methods predict the metabolic stability of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).
- ADME Prediction : Tools like SwissADME or pkCSM estimate bioavailability, logP, and metabolic half-life .
Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodology :
- Analog Synthesis : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) or modify the hydroxyl group to esters/ethers.
- Biological Profiling : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) to identify key pharmacophores .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
